molecular formula C8H6N2O B596332 1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde CAS No. 1261730-68-0

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde

Cat. No.: B596332
CAS No.: 1261730-68-0
M. Wt: 146.149
InChI Key: XNPZWIUXZIIQIF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O. It is a derivative of pyridine and pyrrole, featuring a fused ring system that includes both nitrogen atoms.

Preparation Methods

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:

Biological Activity

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound characterized by its unique bicyclic structure, which includes a pyrrole and a pyridine ring fused together. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Formula : C₈H₆N₂O
  • Molecular Weight : 146.15 g/mol
  • Boiling Point : Approximately 361.1 °C

The presence of the aldehyde functional group at the 5-position of the pyrrolo ring enhances its reactivity and biological activity. This compound has been primarily studied for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of FGFRs : The compound has been shown to inhibit FGFR signaling pathways, which play a crucial role in cell proliferation and differentiation. This inhibition is particularly significant in cancer therapies targeting tumors with aberrant FGFR activation .
  • Cytochrome P450 Inhibition : It also acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, involved in drug metabolism. This property suggests potential applications in enhancing the efficacy of certain drugs by modulating their metabolic pathways.

Biological Activity and Pharmacological Properties

Research indicates that this compound has shown significant biological activities:

  • Anticancer Activity : Various studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range. For instance, one derivative (compound 4h) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a cancer therapeutic agent .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, particularly breast cancer cell lines (4T1), by inhibiting cell proliferation and migration .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFRs. Among them, compound 4h exhibited significant activity against breast cancer cells by inducing apoptosis and inhibiting cell migration .
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit cytochrome P450 enzymes, revealing its potential to affect drug metabolism positively. This characteristic could be beneficial in developing combination therapies for cancer treatment.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

Compound NameBiological ActivityKey Features
This compoundPotent FGFR inhibitor; induces apoptosisContains aldehyde group; inhibits CYP1A2
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeInhibits FGFR signaling; anticancer propertiesSimilar structure; different substitution pattern
1H-Pyrrolo[3,4-c]pyridine derivativesAntiviral and anticancer activitiesBroad pharmacological spectrum

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPZWIUXZIIQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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